molecular formula C11H17NO2S B2634663 N-(3-methylbutyl)benzenesulfonamide CAS No. 53226-43-0

N-(3-methylbutyl)benzenesulfonamide

Cat. No.: B2634663
CAS No.: 53226-43-0
M. Wt: 227.32
InChI Key: MHPUMJGHGCVYGF-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+NH2(CH2)3CH3C6H5SO2NH(CH2)3CH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_2\text{(CH}_2\text{)}_3\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH(CH}_2\text{)}_3\text{CH}_3 + \text{HCl} C6​H5​SO2​Cl+NH2​(CH2​)3​CH3​→C6​H5​SO2​NH(CH2​)3​CH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of N-(3-methylbutyl)amine.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(3-methylbutyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized as a plasticizer in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-ethylbenzenesulfonamide
  • N-methylbenzenesulfonamide

Uniqueness

N-(3-methylbutyl)benzenesulfonamide is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-methylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-10(2)8-9-12-15(13,14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPUMJGHGCVYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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